
5-(Trifluoromethoxy)isatin
Overview
Description
5-(trifluoromethoxy)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives. The trifluoromethoxy group attached to the indole ring significantly influences its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
5-(Trifluoromethoxy)isatin, a derivative of indole, is primarily used as a reactant in the preparation of various compounds . It has been used in the synthesis of oxindole derivatives as TAk1 kinase inhibitors , and isatin thiosemicarbazones via condensation with thiosemicarbazones as herpes simplex virus (HSV) inhibitors .
Mode of Action
The compound has two carbonyls at the 2,3-position and a trifluoromethoxy at the 5-position . The carbonyl at the 3-position is more reactive than the amide carbonyl at the 2-position, making it readily functionalized under nucleophilic substitution . This nucleophilic substitution can also be enantioselective with the addition of chiral catalysts, with up to 92% enantiomeric excess .
Biochemical Pathways
Its use in the synthesis of tak1 kinase inhibitors suggests that it may play a role in modulating kinase activity
Pharmacokinetics
Its use in drug discovery suggests that it may have desirable pharmacokinetic properties .
Result of Action
This compound is used to synthesize luminescent gold(I) complexes, which display an emission at 400 nm . These isatin-gold complexes show cytotoxicity to cancer cells with a half-maximal inhibitory concentration (IC50) as low as 0.28 μM . Additionally, this compound is also used to modify rhodamine in the application of selectively detecting Cr3+ .
Biochemical Analysis
Biochemical Properties
In 5-(Trifluoromethoxy)isatin, the carbonyl at the 3-position is more reactive than the amide carbonyl at the 2-position, making it readily functionalized under nucleophilic substitution . This nucleophilic substitution can also be enantioselective with the addition of chiral catalysts, with up to 92% enantiomeric excess .
Cellular Effects
This compound has been found to have cytotoxic effects against lymphoma cells at submicromolar concentrations . The isatin-gold complexes show cytotoxicity to cancer cells with a half-maximal inhibitory concentration (IC 50) as low as 0.28 μM .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with the carbonyl at the 3-position. This carbonyl is more reactive than the amide carbonyl at the 2-position, allowing it to be readily functionalized under nucleophilic substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of indole derivatives using trifluoromethoxylating reagents under mild reaction conditions . This process often requires the use of a photoredox catalyst and visible light irradiation to achieve the desired product .
Industrial Production Methods
Industrial production of 5-(trifluoromethoxy)-1H-indole-2,3-dione may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized indole derivatives. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethoxy)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve mild temperatures and specific catalysts to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the indole structure .
Scientific Research Applications
5-(trifluoromethoxy)-1H-indole-2,3-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid
- 7-(trifluoromethyl)-1H-indole-2-carboxylic acid
- 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid
Uniqueness
5-(trifluoromethoxy)-1H-indole-2,3-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability, lipophilicity, and electronegativity . These properties make it particularly valuable in medicinal chemistry and materials science, where such characteristics are highly sought after .
Biological Activity
5-(Trifluoromethoxy)isatin is a derivative of isatin that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a trifluoromethoxy group at the C-5 position of the isatin scaffold, which significantly influences its biological properties. The presence of electronegative fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.
Antiviral Activity
Recent studies have demonstrated that isatin derivatives, including this compound, exhibit promising antiviral properties. For instance, a sulphonamide-tethered isatin derivative showed an IC50 value of 0.249 µM against the SARS-CoV-2 main protease (Mpro) and displayed non-toxic behavior toward VERO-E6 cells, indicating a favorable safety profile . The molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to the enzyme's active site, potentially leading to effective inhibition of viral replication.
Antitumor Activity
The antitumor potential of this compound has also been investigated. Compounds containing this moiety have shown moderate cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting that modifications at the C-5 position can enhance selectivity and efficacy .
Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | HuTu-80 | 2.5 | >1 |
Reference (5-FU) | HuTu-80 | ≤1 | - |
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has been evaluated against various bacterial strains. Some compounds demonstrated significant toxicity (LD50 values in the range of ) against both Gram-positive and Gram-negative bacteria . The introduction of the trifluoromethoxy group was found to enhance antimicrobial potency in certain derivatives while reducing it in others, indicating a complex structure-activity relationship.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key residues in the active sites of target enzymes, such as Mpro, through hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : In cancer cells, some derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential .
- DNA Protection : Certain derivatives exhibited DNA protective activity against oxidative damage, highlighting their potential as therapeutic agents in oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives:
- Study on Antiviral Activity : A recent study indicated that triazolo isatin derivatives containing trifluoromethoxy groups effectively inhibited SARS-CoV-2 Mpro with low cytotoxicity towards normal cells .
- Antimicrobial Efficacy : Research demonstrated that modifications in the isatin scaffold significantly affected toxicity profiles against various bacterial strains. For instance, a compound with a trifluoromethoxy substituent exhibited an LD50 value significantly lower than its unsubstituted counterpart .
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJMVPMNOBILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369742 | |
Record name | 5-(Trifluoromethoxy)isatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169037-23-4 | |
Record name | 5-(Trifluoromethoxy)isatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethoxy)isatin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 5-(trifluoromethoxy)isatin and how does it influence its intermolecular interactions?
A1: this compound [] crystallizes with two molecules in the asymmetric unit. The two isatin ring systems within each molecule are nearly planar. Intermolecular N—H⋯O hydrogen bonds link the molecules together, forming layers parallel to the ab plane. Additionally, π–π stacking interactions with a centroid–centroid distance of 3.721 (1) Å are observed [].
Q2: Has this compound been explored in the context of radiopharmaceutical development?
A2: Yes, this compound has been investigated as a potential bidentate ligand in the synthesis of Rhenium(I) tricarbonyl complexes []. These complexes, with the general formula fac-[Re(L,L’-bid)(CO)3X], utilize various bidentate ligands (L,L’-bid) like this compound, along with a range of monodentate ligands (X). This research explores the coordination chemistry and kinetic behavior of such complexes containing the fac-[Re(CO)3] core for potential applications in nuclear medicine [].
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